molecular formula C6H5ClN2O2 B145479 3-Amino-2-chloroisonicotinic acid CAS No. 58483-94-6

3-Amino-2-chloroisonicotinic acid

Cat. No.: B145479
CAS No.: 58483-94-6
M. Wt: 172.57 g/mol
InChI Key: OCZSHUDRIPCTBS-UHFFFAOYSA-N
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Description

3-Amino-2-chloroisonicotinic acid is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the third position and a chlorine atom at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-chloroisonicotinic acid typically involves the chlorination of isonicotinic acid followed by amination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-chloroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-Amino-2-chloroisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-chloroisonicotinic acid involves its interaction with specific molecular targets and pathways. The amino and chloro substituents on the pyridine ring allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    Isonicotinic Acid: Lacks the amino and chloro substituents, making it less reactive in certain chemical reactions.

    2-Chloroisonicotinic Acid: Similar structure but lacks the amino group, affecting its biological activity and reactivity.

    3-Aminoisonicotinic Acid:

Uniqueness: 3-Amino-2-chloroisonicotinic acid is unique due to the presence of both amino and chloro groups on the pyridine ring, which enhances its reactivity and potential for diverse applications in various fields of research and industry .

Properties

IUPAC Name

3-amino-2-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZSHUDRIPCTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614288
Record name 3-Amino-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58483-94-6
Record name 3-Amino-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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